

Spectroscopic data (NMR, IR, Mass Spec) of 6-Amino-1-methyl-5-nitrosouracil

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 6-Amino-1-methyl-5-nitrosouracil

Cat. No.: B114625

[Get Quote](#)

In-Depth Technical Guide to 6-Amino-1-methyl-5-nitrosouracil

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data, synthesis, and potential applications of **6-Amino-1-methyl-5-nitrosouracil**. This compound, with the Chemical Abstracts Service (CAS) number 6972-78-7, has a molecular formula of $C_5H_6N_4O_3$ and a molecular weight of 170.13 g/mol .[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#) Due to the limited availability of direct experimental spectroscopic data for this specific molecule, this guide presents predicted data based on the known spectral characteristics of its precursor, 6-amino-1-methyluracil, and related nitrosouracil derivatives.

Spectroscopic Data

The following tables summarize the predicted spectroscopic data for **6-Amino-1-methyl-5-nitrosouracil**. These predictions are based on established principles of spectroscopy and data from structurally similar compounds.

Table 1: Predicted 1H NMR Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |
|------------------------------------|---------------|-------------------|--------------------|
| ~3.4 | Singlet | 3H | N1-CH ₃ |
| ~7.5-8.5 | Broad Singlet | 2H | C6-NH ₂ |
| ~10.5-11.5 | Broad Singlet | 1H | N3-H |

Note: The chemical shifts are predicted for a solution in DMSO-d₆. The broadness of the NH and NH₂ signals is due to quadrupole broadening and potential hydrogen exchange.

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ) ppm | Assignment |
|---------------------------------|--------------------|
| ~30 | N1-CH ₃ |
| ~100-110 | C5 |
| ~150 | C4 |
| ~155 | C2 |
| ~160 | C6 |

Note: The chemical shifts are predicted for a solution in DMSO-d₆. The C5 carbon is expected to be significantly shifted downfield upon nitrosation compared to 6-amino-1-methyluracil.

Table 3: Predicted Infrared (IR) Spectral Data

| Wavenumber (cm ⁻¹) | Intensity | Assignment |
|--------------------------------|---------------|--|
| 3400-3200 | Strong, Broad | N-H stretching (NH and NH ₂) |
| ~1720 | Strong | C=O stretching (C ₄ =O) |
| ~1680 | Strong | C=O stretching (C ₂ =O) |
| ~1620 | Medium | N-H bending |
| ~1500 | Medium | N=O stretching |
| ~1450 | Medium | C-N stretching |

Note: The presence of the nitroso group (N=O) is expected to introduce a characteristic absorption band in the 1500 cm⁻¹ region.

Table 4: Mass Spectrometry Data

| m/z | Interpretation |
|--------|----------------------------------|
| 170.04 | [M] ⁺ (Molecular Ion) |
| 141.05 | [M-NO] ⁺ |
| 113.06 | [M-NO-CO] ⁺ |

Note: The exact mass of the molecular ion is calculated as 170.04399. The fragmentation pattern is predicted to involve the loss of the nitroso group and subsequent loss of carbon monoxide.

Experimental Protocols

The synthesis of **6-Amino-1-methyl-5-nitrosouracil** is typically achieved through the nitrosation of 6-amino-1-methyluracil. The following is a generalized protocol based on established methods for the nitrosation of similar uracil derivatives.

Synthesis of 6-Amino-1-methyl-5-nitrosouracil

Materials:

- 6-Amino-1-methyluracil
- Sodium nitrite (NaNO₂)
- Hydrochloric acid (HCl) or Acetic Acid
- Distilled water
- Ice bath
- Magnetic stirrer and stir bar
- Buchner funnel and filter paper

Procedure:

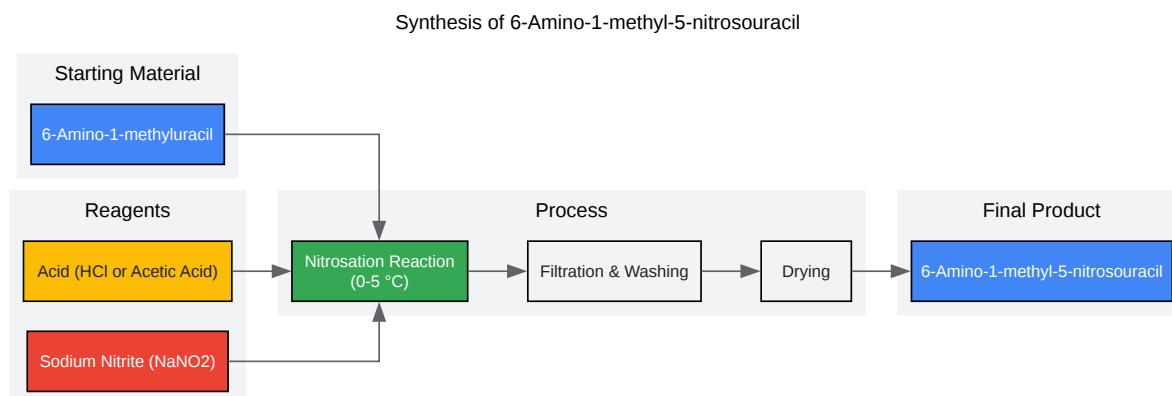
- A suspension of 6-amino-1-methyluracil in water or a dilute acid (e.g., acetic acid) is prepared in a flask and cooled to 0-5 °C using an ice bath.[6][7]
- While stirring vigorously, a solution of sodium nitrite in water is added dropwise to the cooled suspension. The molar ratio of sodium nitrite to 6-amino-1-methyluracil should be approximately 1:1.
- The reaction mixture is stirred at 0-5 °C for a specified period, typically ranging from 30 minutes to a few hours, during which a colored precipitate of **6-Amino-1-methyl-5-nitrosouracil** forms.[6]
- The precipitate is collected by vacuum filtration using a Buchner funnel.
- The collected solid is washed with cold water and then dried under vacuum to yield the final product.

Characterization: The identity and purity of the synthesized **6-Amino-1-methyl-5-nitrosouracil** can be confirmed using the spectroscopic methods outlined above (NMR, IR, and Mass Spectrometry) and by its melting point, which is reported to be above 300 °C.[4]

Visualizations

Logical Workflow for Synthesis

The following diagram illustrates the key steps in the synthesis of **6-Amino-1-methyl-5-nitrosouracil**.



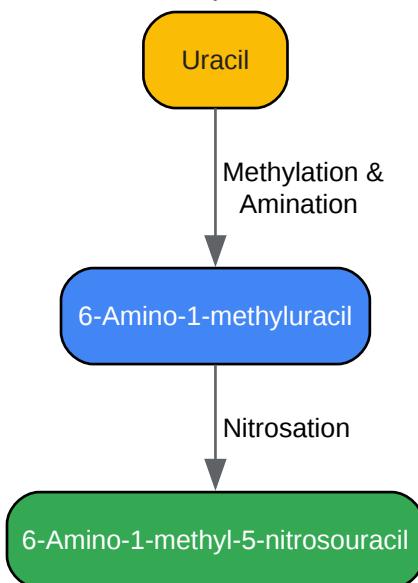
[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of **6-Amino-1-methyl-5-nitrosouracil**.

Relationship of Uracil Derivatives

This diagram shows the structural relationship between uracil, the precursor 6-amino-1-methyluracil, and the final product.

Structural Relationship of Uracil Derivatives

[Click to download full resolution via product page](#)

Caption: Structural evolution from uracil to the target compound.

Disclaimer: The spectroscopic data presented in this guide are predicted values and should be confirmed by experimental analysis. The experimental protocol is a general guideline and may require optimization for specific laboratory conditions. No information regarding the involvement of **6-Amino-1-methyl-5-nitrosouracil** in biological signaling pathways was found in the conducted literature search.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 6-Amino-1-methyl-5-nitrosouracil | 6972-78-7 | FA03111 [biosynth.com]
- 2. scbt.com [scbt.com]
- 3. 6-Amino-1-methyl-5-nitroso-2,4(1H,3H)-pyrimidinedione | C5H6N4O3 | CID 81448 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 6-Amino-1-methyl-5-nitrosouracil 97 6972-78-7 [sigmaaldrich.com]
- 5. 6-氨基-1-甲基-5-硝基尿嘧啶 97% | Sigma-Aldrich [sigmaaldrich.com]
- 6. 6-Amino-1,3-dimethyl-5-nitrosouracil | 6632-68-4 | Benchchem [benchchem.com]
- 7. DE4123472A1 - Prepn. of 1,3-di:substd.-6-amino-5-nitroso-uracil derivs. - by reacting 1,3-di:substd. 6-amino-uracil derivs. with nitrate in medium consisting of water soluble carboxylic acid - Google Patents [patents.google.com]
- To cite this document: BenchChem. [Spectroscopic data (NMR, IR, Mass Spec) of 6-Amino-1-methyl-5-nitrosouracil]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b114625#spectroscopic-data-nmr-ir-mass-spec-of-6-amino-1-methyl-5-nitrosouracil>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com